N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

Description

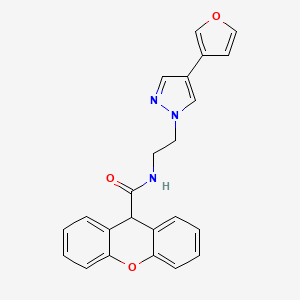

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a heterocyclic compound featuring a xanthene core fused to a carboxamide group. The structure includes a pyrazole ring substituted with a furan-3-yl moiety, connected via an ethyl linker.

Properties

IUPAC Name |

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c27-23(24-10-11-26-14-17(13-25-26)16-9-12-28-15-16)22-18-5-1-3-7-20(18)29-21-8-4-2-6-19(21)22/h1-9,12-15,22H,10-11H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHLFDPIJDTJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=C(C=N4)C5=COC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves a multi-step process. Initially, the furan-3-yl and 1H-pyrazole intermediates are synthesized separately. The furan-3-yl intermediate is often prepared through a Diels-Alder reaction, while the 1H-pyrazole can be obtained via condensation reactions involving hydrazine and α,β-unsaturated carbonyl compounds.

These intermediates are then coupled through an alkylation reaction, followed by the attachment of the xanthene-9-carboxamide group. The final step typically involves amide bond formation using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI), under anhydrous conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods scale up the synthetic routes with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry techniques and automation are often employed to handle large volumes of reagents and to maintain consistent reaction conditions. Advanced purification methods such as crystallization, chromatography, and distillation are used to ensure the compound meets industry standards for use in various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is known to undergo several types of reactions:

Oxidation: : The furan ring can be oxidized to form furan-2,3-diones under mild oxidative conditions.

Reduction: : The pyrazole ring can be reduced to pyrazoline in the presence of hydrogenation catalysts.

Substitution: : The xanthene core can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO₄) or m-chloroperbenzoic acid (mCPBA) under controlled temperatures.

Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

Substitution: : Lewis acids like aluminum chloride (AlCl₃) for catalyzing electrophilic aromatic substitutions.

Major Products Formed

Oxidation: : Formation of furan-2,3-diones.

Reduction: : Formation of pyrazoline derivatives.

Substitution: : Diverse substituted derivatives on the xanthene core.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is utilized in the synthesis of complex organic molecules, serving as a versatile building block for various chemical reactions.

Biology

In biological research, this compound is studied for its interactions with biological macromolecules, including its binding affinity to proteins and nucleic acids.

Medicine

In medicine, it shows promise as a lead compound for drug development, particularly for its potential anti-inflammatory and anticancer activities. Studies are ongoing to evaluate its efficacy and safety in preclinical models.

Industry

Industrially, this compound is used in the development of advanced materials, such as fluorescent dyes and sensors, due to its unique photophysical properties.

Mechanism of Action

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide exerts its effects by interacting with specific molecular targets within cells. It is believed to modulate signaling pathways by binding to enzymes or receptors, altering their activity. The exact pathways involved can vary depending on the specific application, but common targets include kinases and transcription factors.

Comparison with Similar Compounds

Structural Analog: N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide

This positional isomer differs only in the substitution position of the furan ring (2- vs. 3-). The furan-2-yl variant (PubChem entry) shares the same xanthene-carboxamide core but exhibits distinct electronic and steric properties due to the altered orientation of the oxygen atom in the furan ring. Such positional changes can influence intermolecular interactions, solubility, and binding affinity in biological systems. For instance, the furan-3-yl group may offer better π-stacking compatibility with aromatic residues in protein targets compared to the 2-isomer .

Fluorenyl-Based Carboxamide Derivatives

describes a compound with a 9H-fluoren-9-ylmethoxycarbonyl group linked to a pyrazolyl-diazenyl-benzyl system. Key differences include:

- Core Structure : The fluorene core (vs. xanthene) is less oxygenated, increasing hydrophobicity.

- Spectroscopic Data: The fluorenyl derivative’s ¹H NMR (400 MHz, CDCl₃) reveals deshielded aromatic protons due to electron-withdrawing groups, a feature less pronounced in xanthene-based analogs .

Piperazine-Linked Carboxamides

The compound 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () replaces the pyrazole-ethyl group with a piperazine ring. This structural variation impacts:

- Solubility : Piperazine’s basic nitrogen atoms improve water solubility, whereas the pyrazole-furan system in the target compound may reduce it.

- Biological Activity : Piperazine derivatives are common in drug design for their conformational flexibility and ability to engage in cation-π interactions, contrasting with the rigid pyrazole-ethyl linker in the target molecule .

Tetrahydrocarbazole Acetamide Derivatives

highlights tetrahydrocarbazole-acetamide compounds with chloro, fluoro, or methyl substituents. Key comparisons include:

- Core Planarity: The tetrahydrocarbazole core is non-planar, reducing π-π stacking efficiency compared to the fully conjugated xanthene system.

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, F) on the carbazole enhance electrophilicity, whereas the furan-3-yl group in the target compound provides moderate electron-donating effects, influencing redox stability .

Table 1: Comparative Analysis of Structural and Functional Features

Biological Activity

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and a summary of relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a xanthene core, a pyrazole moiety, and a furan ring. Its molecular formula is , which contributes to its unique properties and biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The furan and pyrazole rings are known to exhibit antioxidant properties, which may play a role in protecting cells from oxidative stress.

- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, potentially through interference with bacterial cell wall synthesis or metabolic pathways.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.

Biological Activity Data

Research has demonstrated diverse biological activities associated with this compound. Below is a summary table of key findings from various studies:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as E. coli and S. aureus. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL, suggesting potential for development into an antimicrobial agent.

Case Study 2: Antioxidant Potential

In another investigation, the antioxidant potential was assessed using the DPPH radical scavenging method. The compound demonstrated a dose-dependent scavenging effect, with an IC50 value comparable to established antioxidants like ascorbic acid, indicating its potential utility in combating oxidative stress-related diseases.

Research Findings and Future Directions

Recent research highlights the promising biological activities of this compound, particularly in the realms of antimicrobial and antioxidant applications. However, further studies are necessary to elucidate its precise mechanisms of action and to explore its full therapeutic potential.

Future research directions may include:

- In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

- Clinical Trials : Assessing safety and efficacy in humans for potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.